molecular formula C17H19BrClNO3 B13056136 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B13056136
M. Wt: 400.7 g/mol
InChI Key: SGNANNCODPJDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromoethyl group, a chlorooxepane ring, and an isoindoline-1,3-dione core.

Mechanism of Action

The mechanism of action of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The presence of the bromoethyl and chlorooxepane groups, in particular, adds to its versatility and reactivity in various chemical reactions .

Properties

Molecular Formula

C17H19BrClNO3

Molecular Weight

400.7 g/mol

IUPAC Name

2-[[7-(2-bromoethyl)-5-chlorooxepan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H19BrClNO3/c18-8-7-12-9-11(19)5-6-13(23-12)10-20-16(21)14-3-1-2-4-15(14)17(20)22/h1-4,11-13H,5-10H2

InChI Key

SGNANNCODPJDBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(CC1Cl)CCBr)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.